

Bohemine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine analogue that has garnered significant interest in the field of oncology and cell biology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a cell-permeable small molecule, it serves as a valuable tool for studying cell cycle regulation and holds potential as a scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Bohemine**, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

Bohemine, also known by its IUPAC name 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine, is a synthetic purine derivative. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of Bohemine



Identifier	Value
IUPAC Name	2-(3-Hydroxypropylamino)-6-benzylamino-9- isopropylpurine
Synonyms	3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol
CAS Number	189232-42-6[1][2]
Molecular Formula	C18H24N6O[1][3]
SMILES	CC(C)n1cnc2c(NCc3ccccc3)nc(NCCCO)nc12[2]
InChI	1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3, (H2,19,20,22,23)[2]

Table 2: Physicochemical Properties of Bohemine

Property	Value	Source
Molecular Weight	340.43 g/mol	[3][4]
Monoisotopic Mass	340.2012 u	[3]
AlogP	2.81	[3]
Polar Surface Area	87.89 Ų	[3]
Basic pKa	5.26	[3]
Solubility	Soluble in chloroform (50 mg/mL)	[2]
Form	Powder	[2]
Storage	-20°C	[1][2]

Synthesis



Bohemine belongs to the class of 2,6,9-trisubstituted purines. A general synthetic strategy for this class of compounds typically involves a three-step process starting from 2,6-dichloropurine. [1] While a specific, detailed experimental protocol for the synthesis of **Bohemine** is not readily available in the public domain, the following general methodology for the synthesis of analogous 2,6,9-trisubstituted purines can be adapted.

General Synthetic Scheme for 2,6,9-Trisubstituted Purines



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Figure 1: General synthetic route for **Bohemine**.

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl iodide for **Bohemine** synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N9 and N7 regioisomers, which may require chromatographic separation.

Step 2: Nucleophilic Substitution at C6 The more reactive chlorine atom at the C6 position of the N9-alkylated dichloropurine is displaced by a primary amine. For **Bohemine**, this would be benzylamine, typically reacted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent.

Step 3: Nucleophilic Substitution at C2 The final substitution at the C2 position is achieved by reacting the 6-substituted-2-chloropurine with another amine. In the case of **Bohemine**, 3-amino-1-propanol is used. This step often requires heating to drive the reaction to completion. The final product, **Bohemine**, is then purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action



Bohemine is a potent inhibitor of cyclin-dependent kinases (CDKs), key enzymes that regulate the progression of the cell cycle.[1] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of these kinases.

Inhibition of Cyclin-Dependent Kinases

Bohemine has been shown to inhibit the activity of several CDK-cyclin complexes, with notable potency against CDK1/Cyclin B and CDK2/Cyclin E.[1] The half-maximal inhibitory concentrations (IC50) for these key cell cycle kinases are summarized in Table 3.

Table 3: In Vitro Kinase Inhibitory Activity of Bohemine

Target Kinase	IC50 (μM)
CDK1/Cyclin B	1.1
CDK2/Cyclin E	0.8

Inhibition of Cancer Cell Growth

Consistent with its role as a CDK inhibitor, **Bohemine** exhibits cytostatic effects on a variety of human cancer cell lines. The IC50 values for growth inhibition are presented in Table 4.

Table 4: Growth Inhibitory Activity of Bohemine against

Human Cancer Cell Lines

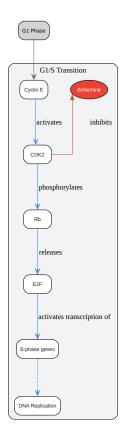
Cell Line	Cancer Type	IC50 (µM)
MCF7	Breast Cancer	28
K562	Chronic Myelogenous Leukemia	113
СЕМ	T-cell Acute Lymphoblastic Leukemia	27
HOS	Osteosarcoma	58
G361	Melanoma	45

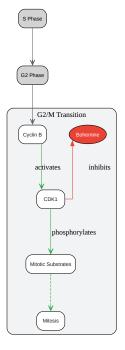


Cell Cycle Arrest

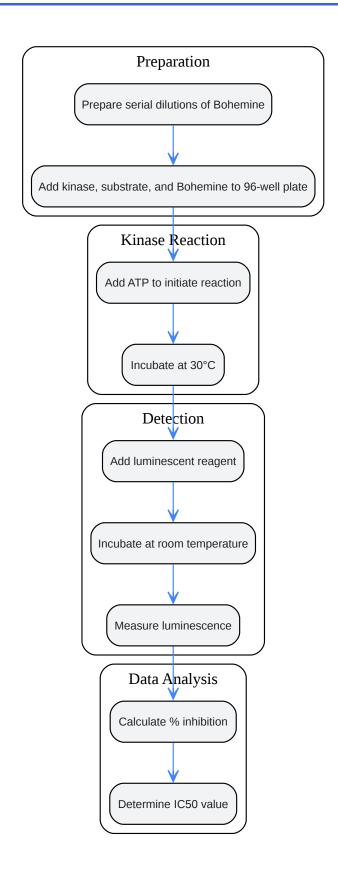
By inhibiting CDK1 and CDK2, **Bohemine** disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This prevents cancer cells from proliferating. The signaling pathway illustrating this mechanism is depicted below.











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